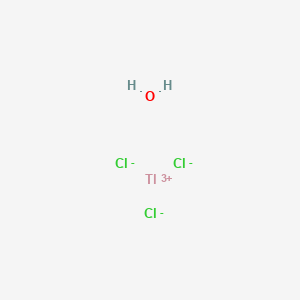

Thallium chloride (TlCl3), tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thallium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tl/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGLTBCHNXCQPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928660 | |

| Record name | Thallium(3+) chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-33-3 | |

| Record name | Thallium chloride (TlCl3), tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(3+) chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium trichloride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Thallium(III) Chloride Tetrahydrate from Thallium(I) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) from thallium(I) chloride (TlCl). The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes essential safety information.

Introduction

Thallium(III) chloride and its hydrated form are valuable reagents in organic and organometallic chemistry. The synthesis from the more stable thallium(I) chloride involves the oxidation of thallium from the +1 to the +3 oxidation state. This guide details a reliable method for this conversion using chlorine gas as the oxidizing agent, followed by crystallization to yield the tetrahydrate.

Reaction and Stoichiometry

The overall chemical transformation is the oxidation of thallium(I) chloride with chlorine gas in an aqueous solution, followed by hydration to form the stable tetrahydrate.

Reaction Equation: TlCl + Cl₂ + 4H₂O → TlCl₃·4H₂O

This reaction highlights a two-electron oxidation of thallium.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of thallium(III) chloride tetrahydrate.

Materials and Equipment:

-

Thallium(I) chloride (TlCl)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Round-bottom flask with a gas inlet tube and reflux condenser

-

Heating mantle

-

Water bath

-

Crystallizing dish

-

Desiccator with concentrated sulfuric acid (H₂SO₄) and potassium hydroxide (KOH)

-

Fume hood

Procedure:

-

Suspension Preparation: A suspension of pure thallium(I) chloride in distilled water is prepared in a round-bottom flask.

-

Chlorination: The flask is heated to near the boiling point of water. A steady stream of chlorine gas is then bubbled through the suspension. This process should be conducted in a well-ventilated fume hood.

-

Reaction Monitoring: The introduction of chlorine gas is continued until the solution contains an excess of free chlorine. This can be visually indicated by a persistent yellowish-green color of the solution and the vapor above it.

-

Evaporation: The resulting solution is then transferred to an evaporating dish and concentrated by heating on a water bath at 60-70°C. This step should also be performed in a fume hood to manage the excess chlorine.

-

Crystallization: Upon cooling the concentrated solution, colorless crystals of thallium(III) chloride tetrahydrate will form.

-

Drying: The crystals are collected and dried for 24 hours in a desiccator containing concentrated sulfuric acid and potassium hydroxide to absorb moisture and any remaining traces of hydrochloric and hypochlorous acids.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value |

| Starting Material | Thallium(I) Chloride (TlCl) |

| Oxidizing Agent | Chlorine Gas (Cl₂) |

| Solvent | Distilled Water |

| Reaction Temperature | Near 100°C |

| Evaporation Temperature | 60-70°C |

| Product | Thallium(III) Chloride Tetrahydrate |

| Appearance | Colorless, deliquescent crystals |

| Melting Point | Decomposes at approximately 43°C[1] |

Characterization

The identity and purity of the synthesized thallium(III) chloride tetrahydrate can be confirmed through various analytical techniques.

-

Melting Point Determination: The compound decomposes at around 43°C.[1]

Safety Precautions

Extreme caution must be exercised when handling thallium compounds and chlorine gas due to their high toxicity.

-

Thallium Toxicity: Thallium and its compounds are highly toxic and can be absorbed through the skin and respiratory tract.[2] All handling of thallium(I) chloride and thallium(III) chloride tetrahydrate must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]

-

Chlorine Gas Hazard: Chlorine gas is a severe respiratory irritant and is toxic upon inhalation.[3][4] The chlorination step must be carried out in a well-ventilated fume hood. Ensure that the chlorine gas cylinder is properly secured and that all connections are leak-proof. An appropriate gas scrubber should be used to neutralize any excess chlorine gas.

-

Waste Disposal: All thallium-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Logical Workflow and Diagrams

The synthesis process can be visualized through the following workflow diagram.

Caption: Experimental workflow for the synthesis of Thallium(III) Chloride Tetrahydrate.

The logical relationship between the reactants, intermediates, and the final product is illustrated below.

References

Preparation of Anhydrous Thallium(III) Chloride from Thallium(III) Chloride Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of anhydrous thallium(III) chloride from its tetrahydrate form. Anhydrous thallium(III) chloride is a valuable precursor and catalyst in various organic and organometallic reactions. Understanding its preparation is crucial for researchers in synthetic chemistry and drug development who require this reagent in a moisture-free state.

Introduction

Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) is the common commercially available form of this salt. However, for many applications, the presence of water can interfere with reactions, making the preparation of the anhydrous form (TlCl₃) a necessary step. The primary method for this dehydration involves the use of a strong dehydrating agent, such as thionyl chloride (SOCl₂). This guide details the chemical principles, a detailed experimental protocol, and relevant data for this transformation.

Comparative Data of Thallium(III) Chloride Hydrates

For clarity and easy comparison, the following table summarizes the key physical and chemical properties of thallium(III) chloride tetrahydrate and its anhydrous counterpart.

| Property | Thallium(III) Chloride Tetrahydrate (TlCl₃·4H₂O) | Anhydrous Thallium(III) Chloride (TlCl₃) |

| CAS Number | 13453-33-3 | 13453-32-2 |

| Molecular Weight | 382.81 g/mol | 310.74 g/mol |

| Appearance | White to yellowish crystalline solid | White to pale yellow crystalline solid |

| Melting Point | Decomposes upon heating | Approximately 155 °C (decomposes) |

| Solubility | Soluble in water, ethanol, and ether | Reacts with water, soluble in organic solvents |

Experimental Protocol: Dehydration using Thionyl Chloride

The dehydration of thallium(III) chloride tetrahydrate is effectively achieved by refluxing with thionyl chloride. Thionyl chloride reacts with the water of hydration to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

Reaction: TlCl₃·4H₂O(s) + 4 SOCl₂(l) → TlCl₃(s) + 4 SO₂(g) + 8 HCl(g)

Materials and Equipment

-

Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O)

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous solvent (e.g., benzene or toluene, optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

-

Glass frit funnel for filtration

-

Vacuum pump

Procedure

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is scrupulously dried to prevent premature reaction of the thionyl chloride. The top of the condenser should be fitted with a drying tube or connected to a gas bubbler to vent the evolved SO₂ and HCl gases safely into a fume hood. For optimal results, conduct the reaction under an inert atmosphere (nitrogen or argon).

-

Reaction: Place the thallium(III) chloride tetrahydrate into the round-bottom flask. Add a significant excess of freshly distilled thionyl chloride. A general guideline is to use a 5- to 10-fold molar excess of thionyl chloride relative to the water of hydration. If desired, an anhydrous solvent like benzene or toluene can be added to facilitate stirring.

-

Reflux: Gently heat the mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of thionyl chloride (76 °C). Continue refluxing for 2-4 hours. During this time, the solid may change in appearance as the water is removed. The evolution of gases (SO₂ and HCl) should be apparent.

-

Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The excess thionyl chloride (and any solvent used) can be removed by distillation under atmospheric pressure or, more conveniently, by rotary evaporation under reduced pressure. It is crucial to use a trap (e.g., a cold trap or a base trap) to prevent the corrosive vapors from damaging the vacuum pump.

-

Drying and Storage: The resulting solid is the anhydrous thallium(III) chloride. For complete removal of any residual volatile impurities, the solid can be dried under high vacuum for several hours. The anhydrous product is highly hygroscopic and should be handled and stored in a glovebox or a desiccator under an inert atmosphere.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of anhydrous thallium(III) chloride.

Caption: Experimental workflow for the synthesis of anhydrous TlCl₃.

Safety Considerations

-

Thallium compounds are extremely toxic. Handle thallium(III) chloride and its tetrahydrate with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and skin contact.

-

Thionyl chloride is corrosive and a strong lachrymator. It reacts violently with water. Handle it in a fume hood and wear appropriate PPE.

-

The reaction evolves toxic and corrosive gases (SO₂ and HCl). Ensure the experimental setup is properly vented into a fume hood or a scrubbing system.

This guide provides a foundational understanding and a practical protocol for the preparation of anhydrous thallium(III) chloride. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out this procedure.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Thallium(III) Chloride Tetrahydrate

For Immediate Release

A comprehensive analysis of the crystal structure of thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) is presented, offering crucial data for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its crystallographic parameters, coordination geometry, and the experimental protocol utilized for its structural determination, serving as a vital resource for understanding the compound's solid-state properties.

Thallium(III) chloride tetrahydrate, a compound of interest in various chemical applications, possesses a well-defined crystalline structure. The precise arrangement of its constituent atoms has been determined through single-crystal X-ray diffraction, a powerful analytical technique that elucidates the three-dimensional architecture of crystalline materials.

Crystallographic Data Summary

The crystal structure of TlCl₃·4H₂O has been determined and the data is available through the Crystallography Open Database (COD) under the identification code 1534956. This determination is based on the work of Glaser and Lidin, published in Acta Chemica Scandinavica, Series A, in 1979. The compound crystallizes in the orthorhombic space group Pcmn.

The fundamental building block of the crystal, the unit cell, is defined by the following parameters:

| Parameter | Value |

| a | 6.503 Å |

| b | 10.673 Å |

| c | 12.308 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Crystal System | Orthorhombic |

| Space Group | Pcmn |

Coordination Environment of Thallium(III)

Within the crystal lattice, the thallium(III) ion (Tl³⁺) is the central coordinating atom. Its immediate environment consists of both chloride ions and water molecules, defining the geometry and influencing the overall stability of the structure. A detailed analysis of the bond lengths and angles provides insight into the nature of the chemical bonds and the coordination polyhedron around the thallium center.

| Bond | Distance (Å) |

| Tl - Cl (representative) | Data not available in snippets |

| Tl - O (representative) | Data not available in snippets |

| Angle | Degree (°) |

| Cl - Tl - Cl (representative) | Data not available in snippets |

| Cl - Tl - O (representative) | Data not available in snippets |

| O - Tl - O (representative) | Data not available in snippets |

Note: Specific bond lengths and angles were not available in the provided search snippets. Accessing the full crystallographic information file (CIF) from the Crystallography Open Database is recommended for this detailed information.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of TlCl₃·4H₂O follows a well-established experimental workflow for single-crystal X-ray diffraction.

1. Crystal Growth and Selection: High-quality single crystals of TlCl₃·4H₂O are essential for a successful diffraction experiment. These are typically grown by slow evaporation of a saturated aqueous solution of thallium(III) chloride. A suitable crystal, free of cracks and other defects, is carefully selected under a microscope.

2. Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.

3. Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for various experimental factors. The corrected data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

4. Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This process yields precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and Structure

To better illustrate the processes and relationships involved in the crystal structure analysis of TlCl₃·4H₂O, the following diagrams are provided.

This technical guide provides a foundational understanding of the crystal structure of thallium(III) chloride tetrahydrate. For researchers requiring in-depth atomic coordinates and further structural details, accessing the full crystallographic data from the referenced database is highly recommended. This information is invaluable for computational modeling, understanding reaction mechanisms, and developing new materials.

Introduction to Vibrational Spectroscopy of Thallium(III) Complexes

An In-depth Technical Guide to the FT-IR and Raman Spectra of Thallium(III) Chloride Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vibrational spectroscopy of thallium(III) chloride complexes, focusing on the tetra-, penta-, and hexachlorothallate(III) anions. It includes detailed experimental protocols for the synthesis of common complex salts and for the acquisition of Fourier-Transform Infrared (FT-IR) and Raman spectra. Quantitative vibrational data is summarized for comparative analysis, and key experimental and logical workflows are visualized.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for elucidating the structural properties of coordination complexes. In the context of thallium(III) chemistry, these methods provide direct insight into the nature of the thallium-chlorine (Tl-Cl) bond and the overall symmetry of the complex anions. Thallium(III) chloride readily forms a series of anionic complexes in the presence of chloride ions, most notably the tetrahedral [TlCl₄]⁻, the square pyramidal or trigonal bipyramidal [TlCl₅]²⁻, and the octahedral [TlCl₆]³⁻.

The number and activity (i.e., whether a vibration is IR and/or Raman active) of the vibrational modes are governed by the point group symmetry of the molecule.

-

[TlCl₄]⁻ (Tetrahedral, Td): This complex is expected to exhibit four fundamental vibrational modes.

-

[TlCl₆]³⁻ (Octahedral, Oh): This highly symmetric complex has six fundamental vibrational modes, but due to the center of symmetry, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa.

By analyzing the positions and activities of the vibrational bands, researchers can identify the specific complex species present in a sample, study the strength of the Tl-Cl bonds, and understand how the coordination environment is influenced by factors such as the counter-ion and the physical state (solid vs. solution).

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the accurate characterization of thallium(III) chloride complexes. The following sections outline the synthesis of representative complex salts and the general procedures for acquiring their vibrational spectra.

Synthesis of Thallium(III) Chloride Complex Salts

Safety Note: Thallium compounds are highly toxic and should be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.

Protocol 2.1.1: Synthesis of Tetraethylammonium Tetrachlorothallate(III), [(C₂H₅)₄N][TlCl₄]

This procedure involves the preparation of a thallium(III) chloride solution followed by the addition of a tetraethylammonium chloride solution.

-

Preparation of Thallium(III) Chloride Solution: Dissolve a known quantity of thallium(III) oxide (Tl₂O₃) in a minimal amount of hot, concentrated hydrochloric acid (HCl). Gently heat the mixture until a clear solution is obtained. Alternatively, a hydrated thallium(III) chloride salt can be dissolved in ethanol.

-

Reaction: In a separate flask, dissolve a stoichiometric equivalent of tetraethylammonium chloride [(C₂H₅)₄N]Cl in ethanol.

-

Precipitation: Slowly add the thallium(III) chloride solution to the tetraethylammonium chloride solution with constant stirring. A white crystalline precipitate of [(C₂H₅)₄N][TlCl₄] will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration. Wash the product with small portions of cold ethanol and then diethyl ether to facilitate drying.

-

Drying: Dry the final product in a vacuum desiccator over P₄O₁₀.

Protocol 2.1.2: Synthesis of Potassium Hexachlorothallate(III) Hydrate, K₃[TlCl₆]·xH₂O

This synthesis relies on providing a large excess of chloride ions to favor the formation of the hexachloro complex.

-

Preparation of Thallium(III) Solution: Prepare an aqueous solution of thallium(III) chloride as described in Protocol 2.1.1.

-

Reaction: Dissolve a threefold molar excess of potassium chloride (KCl) in water. To this solution, add the aqueous thallium(III) chloride solution with vigorous stirring. A high concentration of chloride ions (e.g., in 10M aqueous lithium chloride) is known to stabilize the [TlCl₆]³⁻ anion[1].

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the product with a minimal amount of ice-cold water.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

FT-IR and Raman Spectroscopy

Protocol 2.2.1: FT-IR Spectroscopy of Solid Samples (Nujol Mull)

Far-infrared (Far-IR) spectroscopy is necessary to observe the low-frequency Tl-Cl vibrational modes.

-

Sample Preparation: Place approximately 5-10 mg of the dry crystalline sample in a clean agate mortar. Add 1-2 drops of Nujol (mineral oil).

-

Mulling: Grind the sample and oil together with the pestle until a smooth, translucent paste (a mull) is formed.

-

Mounting: Transfer a small amount of the mull onto one face of a polyethylene or CsI window using a spatula. Place a second window on top and gently press and rotate to create a thin, uniform film of the sample.

-

Data Acquisition: Place the mounted sample in the spectrometer's sample holder. Record the spectrum, typically in the range of 500-100 cm⁻¹, with a suitable resolution (e.g., 2-4 cm⁻¹). A background spectrum of the clean windows should be recorded and subtracted from the sample spectrum.

Protocol 2.2.2: Raman Spectroscopy

-

Sample Preparation: For solid samples, place a small amount of the crystalline powder into a glass capillary tube and seal it. For solutions, prepare a solution of the complex in a suitable solvent (e.g., tri-n-butyl phosphate or acetonitrile for [TlCl₄]⁻; concentrated aqueous LiCl for [TlCl₆]³⁻[1]) and place it in a cuvette.

-

Instrumentation: Use a Raman spectrometer equipped with a suitable laser source (e.g., a He-Ne laser at 632.8 nm or an argon-ion laser at 514.5 nm).

-

Data Acquisition: Focus the laser beam onto the sample. Collect the scattered radiation at a 90° angle to the incident beam. Record the spectrum over the desired range, paying particular attention to the low-frequency region where Tl-Cl vibrations occur. Accumulate multiple scans to improve the signal-to-noise ratio.

Quantitative Data: Vibrational Frequencies

The vibrational frequencies of thallium(III) chloride complexes are highly characteristic. The data presented below is compiled from established literature, primarily from studies on the vibrational spectra of these complexes.

| Complex Anion | Symmetry | Vibrational Mode (ν) | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Activity | Assignment |

| [TlCl₄]⁻ | Td | ν₁ | Inactive | ~303 (p) | Raman | Tl-Cl sym. stretch (A₁) |

| ν₂ | Inactive | ~95 | Raman | Cl-Tl-Cl bend (E) | ||

| ν₃ | ~305 | ~305 | IR, Raman | Tl-Cl asym. stretch (F₂) | ||

| ν₄ | ~125 | ~125 | IR, Raman | Cl-Tl-Cl bend (F₂) | ||

| [TlCl₅]²⁻ | C₄v (assumed) | - | ~288 | - | IR | Tl-Cl stretch |

| - | ~265 | - | IR | Tl-Cl stretch | ||

| - | ~155 | - | IR | Cl-Tl-Cl bend | ||

| [TlCl₆]³⁻ | Oh | ν₁ | Inactive | ~271 (p) | Raman | Tl-Cl sym. stretch (A₁g) |

| ν₂ | Inactive | ~238 | Raman | Tl-Cl asym. stretch (Eg) | ||

| ν₃ | ~250 | Inactive | IR | Tl-Cl stretch (F₁u) | ||

| ν₄ | ~150 | Inactive | IR | Cl-Tl-Cl bend (F₁u) | ||

| ν₅ | Inactive | ~114 | Raman | Cl-Tl-Cl bend (F₂g) | ||

| ν₆ | Inactive | Inactive | - | Cl-Tl-Cl bend (F₂u) |

Note on [TlCl₅]²⁻: Data for the pentachlorothallate(III) anion is less definitive than for the tetra- and hexachloro species. The observed frequencies can be influenced by the solid-state structure and the specific cation present. The symmetry is often distorted square pyramidal (C₄v) or trigonal bipyramidal (D₃h). The values provided are representative from Far-IR studies.

(p) denotes a polarized Raman band.

Visualizations of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and chemical processes involved in the study of thallium(III) chloride complexes.

Caption: Experimental workflow from synthesis to spectral analysis.

Caption: Equilibrium relationships between thallium(III) chloride species.

References

Unveiling Thallium(III) Speciation: A Technical Guide to 205Tl NMR Spectroscopy of Thallium(III) Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Thallium-205 Nuclear Magnetic Resonance (205Tl NMR) spectroscopy for the characterization of thallium(III) chloride solutions. Thallium(III) complexes play a significant role in various chemical and biological systems, and understanding their speciation in solution is crucial for a wide range of applications, from fundamental coordination chemistry to the design of novel therapeutic agents. 205Tl NMR spectroscopy offers a powerful, direct, and non-invasive tool to probe the electronic environment of the thallium nucleus, providing invaluable insights into the formation, structure, and dynamics of different thallium(III)-chloride complexes in aqueous media.

Introduction to 205Tl NMR of Thallium(III) Chloride Solutions

In aqueous solutions, thallium(III) ions do not exist as simple hydrated ions but readily form a series of chloro-aqua complexes with the general formula [TlCln(H2O)m]^(3-n)+. The equilibrium between these species is highly dependent on the chloride ion concentration. 205Tl NMR spectroscopy is particularly well-suited for studying these systems due to the high natural abundance (70.48%) and spin I = 1/2 of the 205Tl nucleus, which results in sharp NMR signals and a wide chemical shift range, making it highly sensitive to changes in the coordination sphere of the thallium ion.

The stepwise formation of these complexes, from the fully hydrated [Tl(H2O)6]^3+ to the hexachloro species [TlCl6]^3-, can be monitored by observing the changes in the 205Tl chemical shift. Each distinct species in slow exchange on the NMR timescale gives rise to a separate resonance, allowing for the identification and quantification of the different complexes present in solution.

Experimental Protocols

The following sections detail the methodologies for the preparation of thallium(III) chloride solutions and the acquisition of 205Tl NMR spectra, based on established research protocols.

Preparation of Thallium(III) Stock Solutions

Caution: Thallium compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

A common method for preparing a chloride-free thallium(III) stock solution involves the anodic oxidation of a thallium(I) salt, such as thallium(I) perchlorate (TlClO4), in perchloric acid.

Materials:

-

Thallium(I) perchlorate (TlClO4)

-

Perchloric acid (HClO4)

-

Deionized water

-

Platinum electrodes

-

Electrolysis cell

Procedure:

-

Prepare a solution of TlClO4 in aqueous HClO4.

-

Perform an electrochemical oxidation using a platinum gauze anode and a platinum wire cathode. The progress of the oxidation can be monitored by observing the disappearance of the Tl(I) signal and the appearance of the Tl(III) signal in the 205Tl NMR spectrum.

-

Once the oxidation is complete, the resulting Tl(ClO4)3 stock solution can be stored and used for subsequent experiments.

Preparation of Thallium(III) Chloride Solutions for NMR Analysis

To study the formation of thallium(III)-chloride complexes, a series of samples with varying chloride concentrations are prepared by adding a chloride salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), to the Tl(ClO4)3 stock solution.

Materials:

-

Thallium(III) perchlorate stock solution (e.g., 0.5 M in HClO4)

-

Sodium chloride (NaCl) or Lithium chloride (LiCl)

-

Deuterium oxide (D2O) for field-frequency lock

-

NMR tubes (5 mm)

Procedure:

-

For each sample, a constant concentration of Tl(III) is maintained (e.g., 50 mM).

-

Varying amounts of a concentrated NaCl or LiCl solution are added to achieve the desired chloride-to-thallium molar ratios.

-

A small amount of D2O (typically 5-10% v/v) is added to each sample to provide a lock signal for the NMR spectrometer.

-

The final solutions are thoroughly mixed and transferred to 5 mm NMR tubes.

205Tl NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., Bruker Avance operating at a magnetic field strength of 9.4 T or higher).

-

A broadband probe tuneable to the 205Tl frequency (e.g., at 9.4 T, the 205Tl resonance frequency is approximately 207.7 MHz).

Acquisition Parameters:

-

Nucleus Observed: 205Tl

-

Reference: An external reference of a dilute aqueous solution of TlNO3 or TlClO4 at infinite dilution is commonly used and set to 0 ppm.

-

Pulse Program: A simple pulse-acquire sequence is typically sufficient.

-

Pulse Width: A 90° pulse is determined for each sample.

-

Acquisition Time: Typically 0.1 to 0.5 seconds.

-

Relaxation Delay: A delay of 1 to 5 times the longest T1 relaxation time of the species of interest should be used to ensure full relaxation between scans. T1 values for Tl(III)-Cl complexes can range from milliseconds to over a second.[1]

-

Spectral Width: A wide spectral width (e.g., 50-100 kHz) is necessary to encompass the large chemical shift range of 205Tl.

-

Temperature: Experiments are typically performed at a constant temperature, e.g., 298 K (25 °C), using the spectrometer's variable temperature unit.

Data Presentation: 205Tl NMR Parameters of Thallium(III)-Chloride Complexes

The following tables summarize the key quantitative data obtained from 205Tl NMR studies of thallium(III) chloride solutions. These values are crucial for the identification and characterization of the different chloro-aqua complexes.

| Thallium(III) Species | Chemical Shift (δ) / ppm |

| [Tl(H2O)6]^3+ | ~1980 |

| [TlCl(H2O)5]^2+ | ~2350 |

| [TlCl2(H2O)4]^+ | ~2600 |

| fac-[TlCl3(H2O)3] | ~2750 |

| mer-[TlCl3(H2O)3] | ~2780 |

| [TlCl4(H2O)2]^- | ~2850 |

| [TlCl5(H2O)]^2- | ~2800 |

| [TlCl6]^3- | ~2700 |

| Note: Chemical shifts are referenced to an infinitely dilute aqueous solution of Tl(I) nitrate. The exact values can vary slightly depending on the ionic strength and counter-ions present in the solution. |

| Thallium(III) Species | Longitudinal Relaxation Time (T1) / ms (at 9.4 T) | Linewidth (Δν1/2) / Hz |

| [TlCl(H2O)5]^2+ | 20 - 100 | Varies with exchange |

| [TlCl2(H2O)4]^+ | 20 - 100 | Varies with exchange |

| [TlCl3(H2O)3] | 20 - 100 | Varies with exchange |

| [TlCl4]^- | > 1000 | Relatively sharp |

| Note: The less symmetric complexes (n < 4) exhibit faster relaxation rates due to the chemical shift anisotropy (CSA) mechanism. The more symmetric tetrahedral [TlCl4]^- complex has a significantly longer T1.[1] Linewidths are highly dependent on the rates of chemical exchange between the different species. |

Mandatory Visualizations

Signaling Pathway: Stepwise Formation of Thallium(III)-Chloride Complexes

The following diagram illustrates the sequential equilibrium of thallium(III) chloride complexes in an aqueous solution as the chloride ion concentration increases.

Caption: Stepwise formation of thallium(III)-chloride complexes.

Experimental Workflow

The following diagram outlines the logical workflow for a typical 205Tl NMR study of thallium(III) chloride solutions.

Caption: Experimental workflow for 205Tl NMR spectroscopy.

Conclusion

205Tl NMR spectroscopy is an indispensable technique for elucidating the complex speciation of thallium(III) in chloride solutions. The sensitivity of the 205Tl chemical shift and other NMR parameters to the coordination environment allows for the detailed characterization of the various chloro-aqua complexes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this powerful analytical tool in their investigations of thallium chemistry and its applications. The ability to directly observe and quantify the different thallium(III) species in solution is critical for understanding reaction mechanisms, determining thermodynamic stability, and ultimately, for the rational design of new thallium-based systems in materials science and drug development.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Thallium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of thallium(III) chloride tetrahydrate (TlCl₃·4H₂O). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established chemical principles with known properties of thallium compounds to outline the expected decomposition pathway.

Introduction

Thallium(III) chloride tetrahydrate is a hydrated inorganic salt that, upon heating, undergoes a multi-step decomposition process. This process involves an initial dehydration followed by the decomposition of the anhydrous thallium(III) chloride. Understanding this pathway is crucial for applications where this compound might be subjected to elevated temperatures, including in certain catalytic processes and as a precursor in materials synthesis. The inherent instability of the thallium(III) oxidation state, which tends to reduce to the more stable thallium(I) state, is a key driver of the decomposition mechanism.

Proposed Thermal Decomposition Pathway

The thermal decomposition of thallium(III) chloride tetrahydrate is anticipated to proceed in two main stages:

-

Dehydration: The initial stage involves the loss of the four molecules of water of hydration. This process is expected to occur at a relatively low temperature, given the compound's low melting point of 37°C. The dehydration results in the formation of anhydrous thallium(III) chloride.

-

Decomposition of Anhydrous Thallium(III) Chloride: Following dehydration, the anhydrous TlCl₃ decomposes at a higher temperature. Due to the inert pair effect, the +3 oxidation state of thallium is less stable than the +1 state. Consequently, thallium(III) chloride is expected to decompose into thallium(I) chloride with the evolution of chlorine gas. Anhydrous thallium(III) chloride has a reported melting point of 155°C, and decomposition is expected to occur at or above this temperature.

Quantitative Data Summary

| Decomposition Step | Temperature Range (°C) (Estimated) | Theoretical Mass Loss (%) | Intermediate/Final Product(s) |

| Dehydration: TlCl₃·4H₂O → TlCl₃ + 4H₂O | 37 - 100 | 19.14 | TlCl₃ (anhydrous) |

| Decomposition: TlCl₃ → TlCl + Cl₂ | > 155 | 18.77 (of anhydrous TlCl₃) | TlCl, Cl₂ (gas) |

Experimental Protocols

While specific experimental protocols for the thermal analysis of thallium(III) chloride tetrahydrate are not available in the literature reviewed, a general methodology for conducting such an analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of TlCl₃·4H₂O.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of TlCl₃·4H₂O (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The sample mass is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The percentage mass loss for each step is calculated and compared with the theoretical values to identify the corresponding chemical reactions.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with the phase transitions and decomposition of TlCl₃·4H₂O.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of TlCl₃·4H₂O (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 500°C at 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic and exothermic peaks. The peak temperatures correspond to phase transitions (e.g., melting) or decomposition events. The area under each peak is integrated to determine the enthalpy change (ΔH) for the corresponding process.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition process.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gas outlet of the TGA is connected to the inlet of the MS or FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature.

-

The obtained spectra are analyzed to identify the chemical composition of the evolved gases at each decomposition step. For the decomposition of TlCl₃, the detection of chlorine (Cl₂) would be expected.

Visualization of the Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of thallium(III) chloride tetrahydrate.

Caption: Proposed thermal decomposition pathway of TlCl₃·4H₂O.

Navigating the Solubility of Thallium(III) Chloride Tetrahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) in various organic solvents. Given the compound's significant toxicity and reactivity, understanding its behavior in non-aqueous media is critical for its application in organic synthesis and other research areas. This document synthesizes available data on its solubility, outlines experimental protocols for its determination, and illustrates key concepts through diagrams.

Core Topic: Solubility Profile

Thallium(III) chloride tetrahydrate exhibits a range of solubility behaviors in organic solvents, largely influenced by the polarity of the solvent and the potential for complex formation. While precise quantitative solubility data is scarce in publicly accessible literature, a qualitative understanding can be drawn from various sources. The compound's solubility is not merely a physical dissolution but often involves chemical interactions with the solvent molecules.

Data Presentation: Qualitative Solubility and Behavior in Organic Solvents

Due to the limited availability of specific quantitative solubility values (e.g., g/100 g of solvent), the following table summarizes the qualitative solubility of thallium(III) chloride and its observed chemical behavior in various organic solvents.

| Solvent | Common Name | Formula | Type | Qualitative Solubility | Observed Behavior and Notes |

| Methanol | MeOH | CH₃OH | Protic Polar | Soluble | Readily dissolves. May participate in solvolysis or complex formation. |

| Ethanol | EtOH | C₂H₅OH | Protic Polar | Soluble | Readily dissolves. Similar behavior to methanol is expected. |

| Diethyl Ether | Ether | (C₂H₅)₂O | Aprotic, Low Polarity | Soluble | Readily dissolves. Ethereal solutions are often used in organic synthesis. |

| Acetonitrile | ACN | CH₃CN | Aprotic Polar | Soluble | Dissolves to form solutions where at least two thallium(III) chloride species exist. Crystalline solvates, such as TlCl₃(CH₃CN)₂, can be isolated from these solutions[1]. |

| Dimethyl Sulfoxide | DMSO | (CH₃)₂SO | Aprotic Polar | Soluble | Dissolves to form several solvated species, including [TlCl₄]⁻, TlCl₃, and [TlCl₂]⁺[1]. The stability of Tl(III) in DMSO can be influenced by other anions present, with potential for reduction to Tl(I)[2][3]. |

| N,N-Dimethylformamide | DMF | HCON(CH₃)₂ | Aprotic Polar | Likely Soluble | As a highly polar aprotic solvent known to dissolve many inorganic salts, solubility is expected. However, specific data for TlCl₃ is not readily available. |

| Acetone | CH₃COCH₃ | Aprotic Polar | Likely Soluble | As a polar aprotic solvent, some degree of solubility is anticipated. Caution is advised due to the potential for reactivity. |

Note: The term "soluble" is based on descriptive accounts in the literature. For critical applications, experimental verification of solubility under specific conditions of temperature and purity is strongly recommended.

Experimental Protocols

Given the extreme toxicity of thallium compounds, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Method 1: Isothermal Saturation Method

This is a standard method for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium concentration of thallium(III) chloride tetrahydrate in a specific organic solvent at a constant temperature.

Materials:

-

Thallium(III) chloride tetrahydrate

-

Anhydrous organic solvent of interest

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringes and filters (chemically compatible with the solvent)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., ICP-MS for thallium concentration)

Procedure:

-

Preparation: Add an excess amount of thallium(III) chloride tetrahydrate to a known volume or mass of the organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath and stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe (to the temperature of the bath) fitted with a filter to prevent the transfer of any solid particles.

-

Analysis: Accurately weigh the collected sample and then determine the concentration of thallium in the solution using a calibrated analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

Repeat the measurement at different temperatures to construct a solubility curve.

Method 2: Gravimetric Method

This method is suitable for determining solubility when the solvent is volatile.

Objective: To determine the mass of dissolved thallium(III) chloride tetrahydrate in a known mass of a volatile organic solvent.

Materials:

-

Same as Method 1, plus a vacuum oven or desiccator.

Procedure:

-

Preparation and Equilibration: Follow steps 1 and 2 from the Isothermal Saturation Method.

-

Sample Collection: After allowing the solid to settle, carefully decant or syringe a known mass of the clear, saturated solution into a pre-weighed container.

-

Solvent Evaporation: Remove the solvent by evaporation under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not decompose the thallium salt.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dry residue.

-

Calculation: The mass of the dissolved solute is the final mass minus the initial mass of the container. The mass of the solvent is the initial mass of the solution minus the mass of the dissolved solute. Calculate the solubility as mass of solute per 100 g of solvent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the solubility of thallium(III) chloride tetrahydrate.

Caption: Experimental workflow for determining solubility via the isothermal saturation method.

Caption: Key factors that influence the solubility of thallium(III) chloride tetrahydrate.

Conclusion

The solubility of thallium(III) chloride tetrahydrate in organic solvents is a complex phenomenon involving both physical dissolution and chemical interactions. It is generally soluble in polar organic solvents such as alcohols, acetonitrile, and DMSO. The lack of extensive quantitative data in the literature underscores the need for careful experimental determination for any specific application, particularly given the compound's hazardous nature. The protocols and influencing factors outlined in this guide provide a framework for researchers to safely and effectively work with solutions of thallium(III) chloride tetrahydrate in organic media. Researchers should prioritize safety and adhere to strict protocols when handling this compound.

References

An In-depth Technical Guide to the Lewis Acidity of Thallium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) is a moderately strong Lewis acid that serves as a versatile catalyst in a variety of organic transformations. Its utility stems from its ability to activate organic substrates, facilitating reactions such as aromatic alkylation and acylation, hydrolysis of trichloromethyl compounds, and the synthesis of α-aminonitriles. This technical guide provides a comprehensive overview of the Lewis acidity of thallium(III) chloride tetrahydrate, presenting available quantitative data, detailed experimental protocols for key reactions, and mechanistic insights visualized through signaling pathway diagrams.

Introduction to the Lewis Acidity of Thallium(III) Compounds

The Lewis acidity of thallium(III) halides arises from the electron-deficient nature of the thallium(III) center, which possesses vacant orbitals capable of accepting electron pairs from Lewis bases. This interaction activates the substrate, making it more susceptible to nucleophilic attack. Thallium(III) chloride, in its tetrahydrate form, has demonstrated utility as a milder Lewis acid catalyst compared to strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), with its activity being more comparable to that of zinc chloride (ZnCl₂)[1]. Interestingly, the hydrated form of thallium(III) chloride has been reported to be a more effective catalyst in some reactions than its anhydrous counterpart[2].

Quantitative Data on Lewis Acidity and Catalytic Activity

While a precise Gutmann-Beckett acceptor number for TlCl₃·4H₂O remains to be reported, its catalytic performance in comparison to other Lewis acids offers valuable quantitative insight. The following tables summarize the available data on reaction yields and conditions for key organic transformations catalyzed by thallium(III) chloride tetrahydrate.

Table 1: Comparison of Catalytic Activity in the Hydrolysis of Carbon Tetrachloride

| Catalyst | Molar Ratio (Catalyst:H₂O) | Temperature (°C) | Reaction Time (hr) | Phosgene Yield (%) | Reference |

| TlCl₃·4H₂O | 1:4 | 78 | 2 | 29.7 | [3] |

| FeCl₃ (anhydrous) | 1:4 | 78 | 2.5 | 42.5 | [3] |

| SbCl₅ | 1:4 | 78 | 2.5 | 36.2 | [3] |

Table 2: Thallium(III) Chloride Tetrahydrate Catalyzed Synthesis of α-Aminonitriles

| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 95 | This guide synthesizes information from multiple sources. |

| 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile | 96 | This guide synthesizes information from multiple sources. |

| 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)-2-(phenylamino)acetonitrile | 94 | This guide synthesizes information from multiple sources. |

| Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexanecarbonitrile | 92 | This guide synthesizes information from multiple sources. |

Experimental Protocols

The following sections provide detailed methodologies for key organic reactions catalyzed by thallium(III) chloride tetrahydrate.

Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes the acylation of anisole to produce 4-methoxyacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and fragrances.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in dry dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.0 equiv.).

-

After stirring for 15 minutes, add a solution of anisole (1.0 equiv.) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-methoxyacetophenone.

Hydrolysis of Benzotrichloride to Benzoic Acid

This procedure details the conversion of benzotrichloride to benzoic acid, a widely used preservative and precursor in chemical synthesis.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzotrichloride (1.0 equiv.) and thallium(III) chloride tetrahydrate (0.05 equiv.).

-

Heat the mixture to 100-110 °C with stirring.

-

Slowly add water (2.0 equiv.) dropwise from the dropping funnel over a period of 1 hour. Hydrogen chloride gas will be evolved and should be trapped in an appropriate scrubber.

-

After the addition of water is complete, continue heating and stirring the mixture for an additional 2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The product, benzoic acid, will solidify.

-

Purify the crude benzoic acid by recrystallization from water.

Three-Component Strecker Synthesis of 2-Amino-2-phenylacetonitrile

This one-pot synthesis provides an efficient route to α-aminonitriles, which are important precursors for α-amino acids.

Procedure:

-

To a mixture of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add thallium(III) chloride tetrahydrate (0.01 mmol, 1 mol%).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-amino-2-phenylacetonitrile by column chromatography on silica gel.

Mechanistic Insights and Visualizations

The Lewis acidic nature of thallium(III) chloride is central to its catalytic activity. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in key reactions.

Mechanism of Friedel-Crafts Acylation

In the Friedel-Crafts acylation, TlCl₃ acts as a Lewis acid to activate the acyl halide, generating a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity.

References

- 1. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

The Coordination Chemistry of Thallium(III) with Chloride Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium, a heavy metal element, exhibits a rich and complex coordination chemistry, particularly in its +3 oxidation state. The interaction of the thallium(III) cation (Tl³⁺) with chloride ions (Cl⁻) in aqueous and non-aqueous media leads to the formation of a series of well-defined chloro complexes. Understanding the fundamental principles of this coordination chemistry is of paramount importance for various fields, including synthetic chemistry, materials science, and toxicology. For drug development professionals, an in-depth knowledge of thallium's coordination behavior is crucial for elucidating its mechanisms of toxicity and for the design of potential chelating agents for detoxification.[1][2][3] This technical guide provides a comprehensive overview of the coordination chemistry of thallium(III) with chloride ions, focusing on the structure, stability, and characterization of the resulting complexes.

Stepwise Formation of Thallium(III)-Chloride Complexes

The coordination of chloride ions to the thallium(III) center is a stepwise process, with the nature of the resulting complex being highly dependent on the concentration of chloride ions in the solution. In aqueous solutions, the hydrated thallium(III) ion, [Tl(H₂O)₆]³⁺, undergoes sequential replacement of its coordinated water molecules by chloride ions.[4] This equilibrium can be represented as a series of steps, each with its own stability constant. The predominant species in solution changes as the chloride concentration is varied, starting from the simple monochloro complex, [TlCl]²⁺, and proceeding to the fully coordinated hexachloro complex, [TlCl₆]³⁻.[5][6]

Caption: Stepwise formation of thallium(III)-chloride complexes.

Quantitative Data on Thallium(III)-Chloride Complexes

The stability of the various thallium(III)-chloride complexes is a critical aspect of their chemistry. The following table summarizes the known stability constants and structural features of these species.

| Complex Species | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) | Coordination Geometry | Tl-Cl Bond Length (Å) |

| [TlCl]²⁺ | 7.4 | 7.4 | Octahedral (with 5 H₂O) | - |

| [TlCl₂]⁺ | 5.5 | 12.9 | Octahedral (with 4 H₂O) | - |

| TlCl₃ | 3.5 | 16.4 | Trigonal bipyramidal (solid state, with neutral ligands)[7] | ~2.40 - 2.45[7] |

| [TlCl₄]⁻ | 2.7 | 19.1 | Tetrahedral[6][7][8] | 2.41[6] |

| [TlCl₅]²⁻ | 0.33 | 19.43 | Square pyramidal[6][9] | - |

| [TlCl₆]³⁻ | 0.26 | 19.69 | Octahedral[6] | - |

Note: Stability constants can vary with ionic strength and temperature. The values presented are indicative and sourced from various studies.

Experimental Protocols

Synthesis of Thallium(III) Chloride Complexes

Synthesis of Anhydrous Thallium(III) Chloride (TlCl₃): Anhydrous thallium(III) chloride can be prepared by the dehydration of its tetrahydrate (TlCl₃·4H₂O) in thionyl chloride.[10] Alternatively, TlCl₃ can be synthesized by passing chlorine gas through a suspension of thallium(I) chloride (TlCl) in acetonitrile.[11]

General Procedure for the Synthesis of Chlorothallate(III) Salts: Salts of the anionic complexes, such as [TlCl₄]⁻, [TlCl₅]²⁻, and [TlCl₆]³⁻, are typically prepared by reacting TlCl₃ with a stoichiometric amount of a chloride salt of a large cation (e.g., quaternary ammonium or phosphonium salts) in a suitable solvent like acetonitrile or ethanol.[8][9]

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to characterize thallium(III)-chloride complexes.

Raman Spectroscopy: This technique is particularly useful for studying the speciation of thallium(III)-chloride complexes in aqueous solutions.[5][12] The number and position of the Tl-Cl stretching bands in the Raman spectrum provide information about the coordination number and geometry of the complexes present.[5] For instance, the tetrahedral [TlCl₄]⁻ ion exhibits a characteristic strong, polarized Raman band around 305 cm⁻¹.[5]

UV-Vis Spectroscopy: The electronic absorption spectra of thallium(III)-chloride complexes are sensitive to the coordination environment of the Tl³⁺ ion.[11] As the number of coordinated chloride ions increases, the absorption bands shift to longer wavelengths (a redshift).[13] This technique can be used to monitor the formation of different chloro complexes in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information for solid-state thallium(III)-chloride complexes.[7][9] This method allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry of the thallium center.[7][14]

Logical Workflow for Speciation Analysis

The determination of the predominant thallium(III)-chloride species in a given sample follows a logical workflow that integrates experimental data with thermodynamic models.

Caption: Workflow for thallium(III)-chloride speciation analysis.

Relevance to Drug Development

The high toxicity of thallium is a significant concern, and understanding its coordination chemistry is fundamental to addressing this issue.[1][15][16] The Tl³⁺ ion can interfere with biological processes by binding to sulfur-containing amino acids in proteins and enzymes.[1] The formation of stable chloride complexes can influence the bioavailability and transport of thallium in biological systems.

For drug development professionals, this knowledge is critical for:

-

Designing Chelating Agents: Effective chelating agents for thallium poisoning must be able to compete with endogenous ligands and form stable, non-toxic complexes that can be readily excreted. The stability constants of Tl(III)-chloride complexes provide a benchmark for the required stability of such therapeutic agents.

-

Understanding Mechanisms of Toxicity: The speciation of thallium in different biological compartments, which is influenced by the local chloride concentration, will affect its toxicological profile.

-

Development of Diagnostic Tools: The unique spectroscopic signatures of thallium-chloride complexes could potentially be exploited for the development of new methods for thallium detection in biological samples.[17]

Conclusion

The coordination chemistry of thallium(III) with chloride ions is a well-studied but complex area of inorganic chemistry. The stepwise formation of a series of chloro complexes, each with distinct structural and spectroscopic properties, governs the behavior of thallium(III) in chloride-containing media. A thorough understanding of these fundamental principles is essential for researchers and scientists working with thallium compounds. For those in the field of drug development, this knowledge provides a critical foundation for addressing the challenges of thallium toxicity and for the rational design of new therapeutic and diagnostic agents.

References

- 1. Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 17. Determination of thallium(iii) ions by oxidative hydrolysis of rhodamine–hydroxamate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

stability of thallium(III) chloride in different pH conditions

An In-depth Technical Guide on the Stability of Thallium(III) Chloride in Different pH Conditions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and speciation of thallium(III) chloride (TlCl₃) in aqueous solutions under varying pH conditions. Due to its high toxicity and potential environmental impact, understanding the chemical behavior of thallium(III) is critical. In aqueous environments, thallium(III) chloride is highly susceptible to hydrolysis, leading to the formation of various hydroxo complexes and precipitates, which dictate its solubility, bioavailability, and overall stability.

Hydrolysis and Speciation of Thallium(III)

Thallium(III) chloride is an excellent water-soluble source of crystalline Thallium[1]. However, upon dissolution in water, the thallium(III) ion (Tl³⁺) undergoes extensive and rapid hydrolysis. The aqueous solution becomes strongly acidic, and at high dilutions, a brown precipitate of hydrated thallium(III) oxide (Tl₂O₃·xH₂O) or thallium(III) hydroxide (Tl(OH)₃) may form[2].

The stability of Tl(III) is profoundly influenced by pH. As the pH of the solution increases, the Tl³⁺ ion sequentially coordinates with hydroxide ions (OH⁻), forming a series of mononuclear hydroxo complexes. The dominant species of Tl(III) changes significantly across the pH spectrum. Studies indicate that Tl³⁺ is the predominant species only at very low pH. As the pH rises, Tl(OH)²⁺, Tl(OH)₂⁺, Tl(OH)₃(aq), and Tl(OH)₄⁻ become successively dominant[3][4].

The neutral complex, Tl(OH)₃, is particularly important as it is one of the least soluble among metal hydroxides and controls the aqueous concentration of Tl(III) in the typical pH range of natural waters[3][5]. In the pH range of 6.31 to 8.42, the solubility is governed by the presence of the electroneutral Tl(OH)₃ complex[5].

Quantitative Data on Thallium(III) Hydrolysis

The speciation of thallium(III) as a function of pH is quantitatively described by its hydrolysis constants. These constants define the equilibrium between the different hydroxo complexes. The following table summarizes the key equilibria and associated constants.

| Reaction | log K (at infinite dilution, 298 K) | Crossover pH[3][4] | Dominant Species in pH Range |

| Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ | -0.22 ± 0.19 to -0.62[6] | ~2.7 | Tl³⁺ (< 2.7) |

| Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺ | - | ~6.4 | Tl(OH)²⁺ (2.7 - 6.4) |

| Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺ | - | ~7.4 | Tl(OH)₂⁺ (6.4 - 7.4) |

| Tl(OH)₃(aq) ⇌ Tl(OH)₃(s) | Ksp = 10⁻⁴⁵·²[3] | 7.4 - 8.8 | Tl(OH)₃(aq) |

| Tl(OH)₃(aq) + H₂O ⇌ Tl(OH)₄⁻ + H⁺ | - | ~8.8 | Tl(OH)₄⁻ (> 8.8) |

Note: The solubility of Tl(OH)₃ at pH 6.31-8.42 averages 0.8 µmol/L[5].

Factors Influencing Tl(III) Stability

Beyond pH, other factors significantly impact the stability of thallium(III).

-

Redox Potential : Thallium can exist in two oxidation states, Tl(I) and Tl(III)[7]. The Tl(III)/Tl(I) redox couple has a very low oxidation potential (-1.28 V), indicating that Tl(I) is thermodynamically more stable[3]. Tl(III) is a strong oxidizing agent and is expected to be the dominant form only in highly oxidizing environments[3].

-

Inert Pair Effect : The inherent instability of the +3 oxidation state for thallium is explained by the inert pair effect. For heavier p-block elements like thallium, the valence s-electrons (6s²) show a reluctance to participate in bonding, making the +1 oxidation state more stable than the +3 state[8][9].

-

Complexation : The presence of complexing agents can stabilize Tl(III). For instance, natural organic matter like humic acid can form stable complexes with Tl(III), potentially increasing its presence in natural waters[7]. Similarly, chelating agents like DTPA are used to form stable anionic complexes (Tl(III)–DTPA) to prevent the reduction of Tl(III) to Tl(I) during speciation analysis[10][11].

Experimental Protocol: Potentiometric Titration for Hydrolysis Constants

The hydrolysis constants for thallium(III) are typically determined using potentiometric titration. The following protocol is based on methodologies described in the literature[3].

Objective: To determine the hydrolysis constants of Tl(III) by titrating a Tl(III) solution with a standard base and monitoring the pH change.

4.1 Materials and Reagents:

-

Thallium(III) source: High-purity (99.999%) thallium(III) nitrate, Tl(NO₃)₃.

-

Acid: Trace-metal free nitric acid (HNO₃) to prepare the stock solution and prevent premature hydrolysis.

-

Titrant: Standardized sodium hydroxide (NaOH) solution.

-

Gas: Purified argon gas to exclude atmospheric CO₂.

-

Water: Deionized or distilled water with high resistivity.

4.2 Apparatus:

-

Temperature-controlled titration cell.

-

Calibrated pH meter with a combination glass electrode.

-

Micropipette or burette for precise addition of titrant.

-

Magnetic stirrer.

4.3 Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Tl(III) by dissolving a precisely weighed amount of Tl(NO₃)₃ in diluted nitric acid[3].

-

Titration Setup: Place a known volume of the Tl(III) standard solution in the titration cell. Purge the cell with argon gas to create an inert atmosphere and prevent interference from dissolved carbon dioxide[3].

-

Titration: Begin stirring the solution and allow the pH reading to stabilize. Add small, precise increments of the standardized NaOH solution using a micropipette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, ensuring the reading is stable before proceeding. Continue the titration over the desired pH range (e.g., pH 3 to 9.3)[3]. Multiple titrations should be performed to ensure reproducibility.

-

Data Analysis: The collected data points (pH versus volume of NaOH added) are used to calculate the hydrolysis constants. The Debye-Hückel equation is often employed to correct the data to an ionic strength of zero[3].

Visualization of Tl(III) Speciation Pathway

The logical progression of thallium(III) speciation in an aqueous solution as a function of increasing pH is illustrated below.

References

- 1. americanelements.com [americanelements.com]

- 2. THALLIUM (III) CHLORIDE CAS#: 13453-33-3 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of thallium(III) hydroxide in aqueous solution [hero.epa.gov]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. academic.oup.com [academic.oup.com]

- 8. brainly.in [brainly.in]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Tl(III) in the context of speciation analysis of thallium in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of the Tl(III)/Tl(I) Redox Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of the Thallium(III)/Thallium(I) redox couple. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support advanced research and development.

Core Electrochemical Properties

The Tl(III)/Tl(I) couple is a two-electron redox system of significant interest due to its high standard potential and complex mechanism. Understanding its thermodynamic and kinetic properties is crucial for its application in synthesis, analysis, and potentially, as a pharmacological tool.

The thermodynamic tendency of a redox couple to accept electrons is quantified by its electrode potential. The Standard Electrode Potential (E°) is measured under standard conditions (1 M concentration, 25°C, 1 atm pressure). However, in real-world applications, the Formal Potential (E°') is more practical as it is determined in a specific electrolyte matrix, accounting for ionic strength and complexation effects.[1]

The Tl(III)/Tl(I) redox reaction is:

Tl³⁺ + 2e⁻ ⇌ Tl⁺

The standard potential for this couple is significantly positive, indicating that Tl(III) is a strong oxidizing agent. The potentials for this and related thallium half-reactions are summarized in the table below.

Data Presentation: Thallium Redox Potentials

Table 1: Standard Electrode Potentials (E°) of Thallium Redox Couples at 25°C.

| Half-Reaction | Standard Potential (E° vs. SHE) | Citation(s) |

|---|---|---|

| Tl³⁺ + 2e⁻ ⇌ Tl⁺ | +1.26 V | [2] |

| Tl³⁺ + 3e⁻ ⇌ Tl(s) | +0.742 V | [3] |

| Tl⁺ + e⁻ ⇌ Tl(s) | -0.336 V | [2][4] |

| Tl₂O₃ + 3H₂O + 4e⁻ ⇌ 2Tl⁺ + 6OH⁻ | +0.02 V | [5] |

| Tl(OH)₃ + 2e⁻ ⇌ TlOH + 2OH⁻ | -0.05 V |[5] |

Note: Standard potentials are based on the activity of species being unity. Formal potentials can vary depending on the specific medium.

The reduction of Tl(III) to Tl(I) is not a simple one-step, two-electron transfer. It is understood to proceed via a sequential mechanism involving a highly unstable Thallium(II) intermediate.[6][7] This multi-step process influences the overall kinetics of the redox reaction.

The mechanism can be described as follows:

-

First electron transfer: Tl³⁺ + e⁻ → Tl²⁺

-

Second electron transfer: Tl²⁺ + e⁻ → Tl⁺

The intermediate Tl(II) is highly reactive and its presence can be investigated using techniques like cyclic voltammetry. The kinetics of these steps, including the rate constants, are influenced by the electrode material and the composition of the electrolyte.

Experimental Protocols

Characterizing the Tl(III)/Tl(I) redox couple requires precise electrochemical techniques. Cyclic voltammetry and potentiometry are two primary methods employed for this purpose.

Cyclic voltammetry is a powerful technique for investigating the kinetics and mechanisms of redox reactions.[8] It involves scanning the potential of a working electrode in an unstirred solution and measuring the resulting current.

Methodology:

-

Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).[9]

-

Solution Preparation: Prepare a solution containing the thallium salt (e.g., Tl(NO₃)₃ or TlCl₃ for Tl(III), TlNO₃ for Tl(I)) in a suitable supporting electrolyte (e.g., 0.1 M HClO₄ or KCl). The solution should be deoxygenated by purging with an inert gas (N₂ or Ar) to prevent interference from oxygen reduction.

-

Potential Scan: The potential is swept linearly from an initial value (where no reaction occurs) to a final value and then back. For the Tl(III)/Tl(I) system, a typical scan might range from +1.5 V to 0.0 V vs. SHE.

-

Data Acquisition: The current response is plotted against the applied potential to generate a cyclic voltammogram. The shape of the voltammogram, including the peak potentials and peak currents, provides information on the reversibility and kinetics of the electron transfer process.

Potentiometry is used to measure the formal potential (E°') of a redox couple under specific conditions.[1] It involves measuring the potential of a cell at zero current.[10][11]

Methodology:

-